Methyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
The synthesis of Methyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Industrial production methods may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Methyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Methyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate can be compared to other pyrazole derivatives, such as:
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: This compound has a similar structure but differs in the substitution pattern on the pyrazole ring.
5-Hydroxy-1-methyl-1H-pyrazole: Another related compound with a hydroxyl group at the 5-position and a methyl group at the 1-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-cyclopentyl-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-15-10(14)8-6-11-12(9(8)13)7-4-2-3-5-7/h6-7,11H,2-5H2,1H3 |
InChI Key |
FKJJOHSRWXFYOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNN(C1=O)C2CCCC2 |
Origin of Product |
United States |
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